3,4-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Lipophilicity ADME Structure-Activity Relationship

This specific benzamide derivative (CAS 863556-01-8) offers distinct advantages over unsubstituted or 4-CF3-phenyl analogs for mGluR5-focused screening and SAR construction. Its balanced lipophilicity (XLogP3-AA 3.8) and TPSA (86 Ų) reduce non-specific binding risk while preserving target engagement. The 4-methoxyphenyl group provides a defined electron-donating character (σp = -0.27) essential for quantitative SAR models. Avoid procurement risks: generic substitution without matched data compromises reproducibility in CNS drug discovery programs. Request a quote.

Molecular Formula C21H22N2O4S
Molecular Weight 398.48
CAS No. 863556-01-8
Cat. No. B2676498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
CAS863556-01-8
Molecular FormulaC21H22N2O4S
Molecular Weight398.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N2O4S/c1-25-17-7-4-14(5-8-17)21-23-16(13-28-21)10-11-22-20(24)15-6-9-18(26-2)19(12-15)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)
InChIKeyXRWUFOVWMLOBSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863556-01-8 | 3,4-Dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide – Procurement-Specific Baseline Profile


3,4-Dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide (CAS 863556-01-8) is a synthetic small-molecule benzamide derivative incorporating a 2-(4-methoxyphenyl)-1,3-thiazole moiety linked via an ethyl spacer. The compound is classified among thiazole-containing benzamides that have been investigated as metabotropic glutamate receptor 5 (mGluR5) modulators [1]. Its computed physicochemical profile includes a molecular weight of 398.5 g/mol, a calculated XLogP3-AA of 3.8, and a topological polar surface area (TPSA) of 86 Ų, placing it within oral drug-like chemical space [2]. These properties distinguish it from closely related analogs that differ in phenyl ring substitution, impacting lipophilicity, hydrogen-bonding capacity, and target engagement potential.

863556-01-8 | Why In-Class Thiazole-Benzamide Analogs Cannot Be Interchanged Without Quantitative Verification


Within the thiazole-benzamide chemical class, simple substitution on the 2-phenyl ring yields profound differences in computed lipophilicity and hydrogen-bonding profiles, which in turn modulate membrane permeability, metabolic stability, and target-binding kinetics [1]. The 4-methoxyphenyl substituent in 863556-01-8 confers an XLogP3-AA of 3.8 and a TPSA of 86 Ų, while the 4-trifluoromethylphenyl analog (CAS 896375-03-4) shifts XLogP3-AA to approximately 4.8 and the unsubstituted phenyl analog (CAS not assigned) drops XLogP3-AA below 3.5 [1][2]. These physicochemical divergences translate into differential off-target liability, aqueous solubility, and CNS penetration potential, making generic substitution without matched quantitative data a high-risk procurement decision for structure-activity relationship (SAR) programs or in vivo phenotypic screening.

863556-01-8 | Comparator-Based Quantitative Evidence for Procurement Selection


Lipophilicity (XLogP3-AA) Comparison: 4-Methoxyphenyl vs. 4-Trifluoromethylphenyl Analog

The target compound 863556-01-8 (4-methoxyphenyl) has a computed XLogP3-AA of 3.8, which is approximately 1.0 log unit lower than the 4-trifluoromethylphenyl analog (estimated XLogP3-AA ~4.8) [1][2]. This difference indicates that the target compound is less lipophilic, which correlates with reduced phospholipidosis risk and improved aqueous solubility relative to the CF3-substituted comparator.

Lipophilicity ADME Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Differentiation from Unsubstituted Phenyl Analog

The target compound 863556-01-8 has a TPSA of 86 Ų, which is approximately 9 Ų higher than the unsubstituted phenyl analog (TPSA estimated ~77 Ų due to absence of the methoxy oxygen) [1][2]. This higher TPSA places 863556-01-8 within the favorable range (≤90 Ų) for oral absorption and blood-brain barrier penetration, while the increased hydrogen-bond acceptor count may enhance solubility and reduce P-glycoprotein efflux compared to the less polar analog.

Polar Surface Area CNS Permeability Drug Design

Hydrogen Bond Acceptor Count: Impact on Solubility and Target Binding

With 6 hydrogen bond acceptors (HBA), 863556-01-8 possesses one more HBA than the 4-methylphenyl analog (HBA = 5) and two more than the 4-chlorophenyl analog (HBA = 4) [1]. The additional methoxy oxygen on the 2-phenyl ring can engage in water-mediated hydrogen bonds with the receptor binding pocket, potentially increasing residence time on mGluR5 compared to analogs lacking this functionality.

Hydrogen Bonding Solubility Binding Affinity

Rotatable Bond Count and Molecular Flexibility: Impact on Binding Entropy

863556-01-8 has 8 rotatable bonds, which is identical to the 4-trifluoromethylphenyl analog but one more than the 4-methylphenyl analog (7 rotatable bonds) [1]. The ethyl linker between the thiazole and benzamide moieties adds conformational flexibility that can facilitate induced-fit binding to the mGluR5 allosteric pocket, while the 4-methoxyphenyl group provides a balanced steric profile compared to the bulkier 4-CF3-phenyl group.

Molecular Flexibility Entropy Target Engagement

863556-01-8 | Evidence-Based Application Scenarios for Research Procurement


mGluR5 Negative Allosteric Modulator (NAM) Screening Library Design

Based on its DrugMap annotation as an mGluR5 modulator [1], 863556-01-8 is suited as a reference compound for constructing focused screening libraries targeting the mGluR5 allosteric site. Its balanced lipophilicity (XLogP3-AA 3.8) and TPSA (86 Ų) make it a core scaffold for SAR exploration, where modifications to the 2-phenyl ring can systematically probe the lipophilic and hydrogen-bonding requirements of the receptor's allosteric pocket. Procurement of this specific compound, rather than generic analogs, ensures that the electronic character of the 4-methoxyphenyl group (σp = −0.27) is preserved for quantitative SAR model building.

Physicochemical Benchmarking in CNS Drug Discovery Programs

With a calculated CNS MPO score of approximately 4.5 (derived from XLogP3-AA = 3.8, TPSA = 86 Ų, MW = 398.5, HBD = 1, pKa ~14 for benzamide NH) [2], 863556-01-8 occupies the desirable CNS drug-like space. It serves as a calibration standard for in vitro permeability assays (PAMPA-BBB or MDCK-MDR1) when evaluating novel thiazole-benzamide series. Its intermediate lipophilicity reduces the risk of non-specific binding to assay plastics compared to the more lipophilic 4-CF3-phenyl analog, improving data quality in high-throughput screening campaigns.

Metabolic Stability Comparison Studies for Methoxy-Substituted Benzamides

The 3,4-dimethoxy substitution on the benzamide ring, combined with the 4-methoxyphenyl group on the thiazole, provides a substrate for cytochrome P450 isoform phenotyping (particularly CYP2D6 and CYP3A4, which oxidize methoxy groups via O-demethylation). Researchers can use 863556-01-8 as a probe to compare intrinsic clearance rates with the 4-trifluoromethylphenyl analog (resistant to oxidative metabolism) and the unsubstituted phenyl analog (susceptible to ring hydroxylation), enabling rational selection of metabolically stable leads [2].

Crystallography and Cryo-EM Ligand for mGluR5 Allosteric Site Mapping

Given the electron density provided by the sulfur atom in the thiazole ring and the three methoxy oxygen atoms, 863556-01-8 offers favorable anomalous scattering properties for X-ray crystallography and identifiable density in cryo-EM studies of the mGluR5 transmembrane domain. Its moderate molecular weight (398.5 g/mol) ensures that it does not sterically hinder receptor reconstitution into lipidic cubic phase or nanodiscs, making it a practical tool compound for structural biology efforts targeting the mGluR5 allosteric pocket [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.